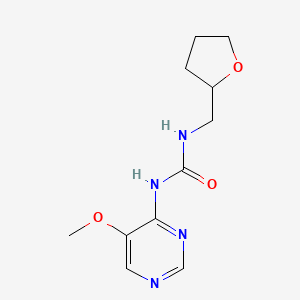
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 5-position and a urea linkage connecting to an oxolane (tetrahydrofuran) ring via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Urea Formation: The urea linkage is formed by reacting the methoxypyrimidine derivative with an isocyanate compound.
Oxolane Attachment: The final step involves the nucleophilic substitution reaction between the urea derivative and an oxolane derivative, such as oxolane-2-carboxylic acid, under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxolane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents replacing the methoxy group or attached to the oxolane ring.
科学的研究の応用
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway.
類似化合物との比較
Similar Compounds
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-yl)urea: Lacks the methylene bridge, resulting in different chemical properties.
1-(5-Methoxypyrimidin-4-yl)-3-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran ring instead of an oxolane ring.
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-3-ylmethyl)urea: The oxolane ring is attached at a different position.
Uniqueness
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(5-methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-9-6-12-7-14-10(9)15-11(16)13-5-8-3-2-4-18-8/h6-8H,2-5H2,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYLBDGPYFCYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7414240.png)
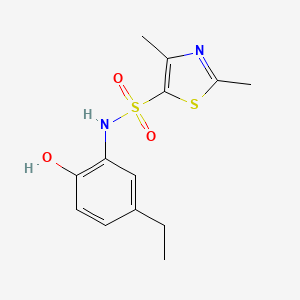
![N-ethyl-N-[1-(3-methoxyphenyl)ethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414255.png)
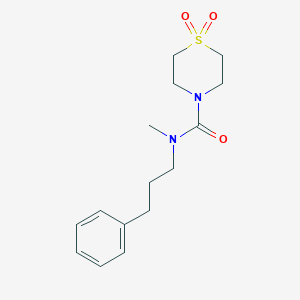
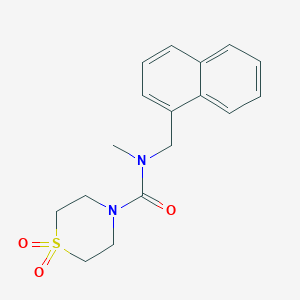
![3-hydroxy-N-[1-(2-methoxyethyl)pyrazol-4-yl]-3-methylazetidine-1-carboxamide](/img/structure/B7414266.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414271.png)
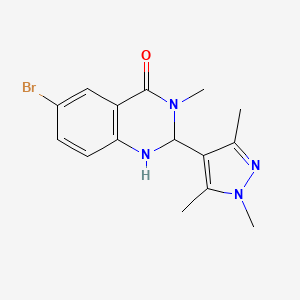
![3-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7414289.png)
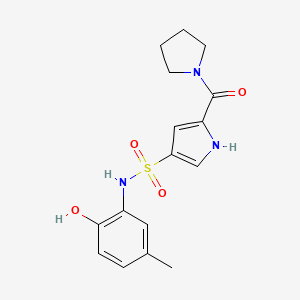


![(2,4-Dichloro-6-hydroxyphenyl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7414330.png)
![N-[3-(1H-indol-3-yl)-1-[(3R)-3-methylmorpholin-4-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7414331.png)
